REACTION_CXSMILES
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[OH:1]OS([O-])=O.[K+].[CH3:7][S:8][C:9]1[CH:16]=[CH:15][C:12]([C:13]#[N:14])=[CH:11][CH:10]=1.[OH2:17]>CO>[CH3:7][S:8]([C:9]1[CH:16]=[CH:15][C:12]([C:13]#[N:14])=[CH:11][CH:10]=1)(=[O:1])=[O:17] |f:0.1|
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Name
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|
Quantity
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18.42 g
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Type
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reactant
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Smiles
|
OOS(=O)[O-].[K+]
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Name
|
|
Quantity
|
1.49 g
|
Type
|
reactant
|
Smiles
|
CSC1=CC=C(C#N)C=C1
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Name
|
|
Quantity
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70 mL
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Type
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reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
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50 mL
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Type
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reactant
|
Smiles
|
O
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Type
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CUSTOM
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Details
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stirring
|
Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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EXTRACTION
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Details
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extracted with ethyl acetate
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Type
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EXTRACTION
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Details
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The ethyl acetate extract
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Type
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WASH
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Details
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was washed with water
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Type
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DRY_WITH_MATERIAL
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Details
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dried over anhydrous sodium sulphate
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Type
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CONCENTRATION
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Details
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concentrated under reduced pressure
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Type
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CUSTOM
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Details
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The compound was used with out any purification for the next step
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |